molecular formula C14H15N3O B162104 3-Ethoxy-4-aminoazobenzene CAS No. 126335-27-1

3-Ethoxy-4-aminoazobenzene

Cat. No.: B162104
CAS No.: 126335-27-1
M. Wt: 241.29 g/mol
InChI Key: JLWJDTWUBQSMOO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-aminoazobenzene: is an organic compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. The molecular formula of this compound is C14H15N3O, and it has a molecular weight of 241.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-aminoazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of a diazonium salt with an activated aromatic compound. The general steps are as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-aminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-4-aminoazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-aminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process is reversible and can be controlled by the wavelength of light used. The molecular targets and pathways involved include interactions with biomacromolecules, such as proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 4-Aminoazobenzene
  • 3-Methoxy-4-aminoazobenzene
  • N,N-Dimethyl-4-aminoazobenzene
  • N,N-Diethyl-4-aminoazobenzene

Comparison: 3-Ethoxy-4-aminoazobenzene is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. Compared to 4-Aminoazobenzene, the ethoxy group provides increased solubility in organic solvents and alters the compound’s electronic properties. This makes this compound more suitable for specific applications, such as in dyeing processes and as a molecular probe in research .

Properties

IUPAC Name

2-ethoxy-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-18-14-10-12(8-9-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWJDTWUBQSMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038969
Record name Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126335-27-1
Record name Benzenamine, 2-ethoxy-4-(phenylazo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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